molecular formula C9H12N2 B111968 7-Amino-1,2,3,4-tetrahydroquinoline CAS No. 153856-89-4

7-Amino-1,2,3,4-tetrahydroquinoline

Cat. No.: B111968
CAS No.: 153856-89-4
M. Wt: 148.2 g/mol
InChI Key: MAPBYCTYIMFIBU-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H12N2. It is a derivative of tetrahydroquinoline, featuring an amino group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-Amino-1,2,3,4-tetrahydroquinoline involves the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the amino group at the 7th position.

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: Features a hydroxyl group instead of an amino group.

    7-Nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group at the 7th position.

Uniqueness

7-Amino-1,2,3,4-tetrahydroquinoline is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPBYCTYIMFIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570208
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153856-89-4
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-nitro-1,2,3,4-tetrahydroquinoline (396 mg, 0.0022 mol) in 4 mL of ethyl acetate was hydrogenated under an atmosphere of hydrogen with PdC 10% (40 mg) at rt for 2 h. Filtration over celite afforded 330 mg (100%) of 7-amino-1,2,3,4-tetrahydroquinoline. Data for 7-amino-1,2,3,4-tetrahydroquinoline: 1H NMR (400 MHz, CDCl3) 6.72 (d, J=7.9, 1H), 6.00 (dd, J=7.9, 2.3, 1H), 5.84 (d, J=2.3, 1H), 3.67 (bs, 1H), 3.42 (bs, 2H), 3.24 (t, J=5.0, 2H), 2.65 (t, J=6.4, 2H), 1.91 (quintet, J=6.0 Hz. 2H).
Quantity
396 mg
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40 mg
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4 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

reducing 7-nitro-1,2,3,4-tetrahydroquinoline in the presence of Raney nickel and hydrazine to obtain 7-amino-1,2,3,4-tetrahydroquinoline;
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Amino-1,2,3,4-tetrahydroquinoline derivatives suitable for hair dye applications?

A1: Research suggests that specific derivatives of this compound exhibit desirable characteristics for use as blue color precursors in oxidative hair dyes [, , ]. These include:

  • Color Purity: These compounds can produce a desirable blue hue when oxidized. []
  • Fastness: The resulting color demonstrates good staying power on hair fibers. []

Q2: How does the structure of this compound derivatives influence their color properties?

A2: While the provided research doesn't delve into detailed structure-activity relationships, it highlights that modifications to the core structure of this compound, such as the addition of various substituents (R1 to R6, Ra to Rc, X as defined in the papers), can significantly influence the resulting color, stability, and fastness of the dye [, ]. For instance, N-methyl-7-amino-1,2,3,4-tetrahydroquinoline stands out as a particularly promising candidate for blue dyes due to its superior performance in these aspects [].

Q3: Are there any challenges associated with using this compound derivatives in hair dyes?

A3: The research hints at potential challenges, though further investigation is needed:

  • Formulation Stability: The long-term stability of these compounds in hair dye formulations needs to be thoroughly assessed to ensure consistent product performance [].
  • Potential for Improvement: While some derivatives show promise, research continues to explore structural modifications that could further enhance color purity, stability, and fastness [].

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